2-Hydroxy-3-isopropylbenzoic acid chemical properties
2-Hydroxy-3-isopropylbenzoic acid chemical properties
An In-depth Technical Guide to 2-Hydroxy-3-isopropylbenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-Hydroxy-3-isopropylbenzoic acid (CAS No: 7053-88-5), also known as 3-isopropylsalicylic acid. As a significant derivative of salicylic acid, this compound serves as a versatile building block in synthetic chemistry and a molecule of interest for pharmacological research. This document details its chemical and physical properties, established synthesis protocols, spectroscopic profile, and potential applications, offering valuable insights for researchers, chemists, and professionals in drug development.
Introduction and Molecular Overview
2-Hydroxy-3-isopropylbenzoic acid is an organic aromatic compound featuring a benzene ring substituted with hydroxyl, isopropyl, and carboxylic acid functional groups.[1] Its structure, a modification of the common analgesic and anti-inflammatory agent salicylic acid, imparts unique lipophilicity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules and a candidate for biological activity studies.[1][2] The strategic placement of the bulky isopropyl group ortho to the hydroxyl and carboxyl moieties influences its steric and electronic properties, which in turn dictates its reactivity and interaction with biological targets. This guide synthesizes the current knowledge on this compound to facilitate its effective use in research and development settings.
Chemical Identity
A clear identification is paramount for any scientific endeavor. The fundamental identifiers for 2-Hydroxy-3-isopropylbenzoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzoic acid | [1] |
| Synonyms | 3-Isopropylsalicylic acid | [1][3] |
| CAS Number | 7053-88-5 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| InChI Key | XGAYQDWZIPRBPF-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in experimental and biological systems. These properties influence its solubility, stability, and suitability for various applications.
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 73-75 °C | [2] |
| LogP (calculated) | 3.5 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The calculated LogP value of 3.5 suggests significant lipophilicity, indicating poor solubility in water but good solubility in organic solvents.[1] The presence of both a carboxylic acid and a hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, influencing its crystal packing and interaction with polar solvents and biological macromolecules.[1]
Synthesis and Purification
The synthesis of 2-Hydroxy-3-isopropylbenzoic acid can be accomplished through several established organic chemistry reactions. The most common approaches involve the modification of a salicylic acid precursor.[1]
Synthetic Pathways
Key synthetic strategies include:
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Friedel-Crafts Alkylation of Salicylic Acid: This classic electrophilic aromatic substitution involves reacting salicylic acid with an isopropylating agent (e.g., isopropanol or 2-propyl halide) in the presence of a strong acid catalyst like sulfuric acid.[4] The directing effects of the hydroxyl and carboxyl groups favor substitution at the ortho and para positions.
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Kolbe-Schmitt Reaction: While typically used to synthesize salicylic acid itself, modifications of this reaction involving substituted phenols can be envisioned for targeted synthesis.[1]
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Hydroxylation of 3-isopropylbenzoic acid: A controlled direct hydroxylation of the corresponding benzoic acid can also yield the target compound.[1]
Caption: Friedel-Crafts alkylation pathway for synthesis.
Experimental Protocol: Alkylation of Salicylic Acid
This protocol is an illustrative example based on the alkylation of salicylic acid, adapted from a similar synthesis.[4][5]
Objective: To synthesize 2-Hydroxy-3-isopropylbenzoic acid via direct alkylation.
Materials:
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Salicylic acid
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Isopropanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Crushed ice
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Ethanol (for crystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine salicylic acid (1.0 equivalent) and isopropanol (2.0 equivalents).
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Slowly and carefully add concentrated sulfuric acid (approx. 5 equivalents) to the mixture while cooling in an ice bath.
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Heat the reaction mixture to approximately 70°C and maintain for 6-8 hours with constant stirring.[4]
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After the reaction period, cool the mixture to room temperature.
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Pour the cooled reaction mixture slowly into a beaker containing a large volume of crushed ice.
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A solid precipitate should form. Filter the crude product using a Büchner funnel.
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Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.
Trustworthiness Note: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to determine the point of completion and assess the purity of the crude product. The identity and purity of the final product must be confirmed via melting point analysis and spectroscopic methods (NMR, IR).
Chemical Reactivity and Mechanisms
The reactivity of 2-Hydroxy-3-isopropylbenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring.
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Esterification: The carboxylic acid group readily reacts with alcohols under acidic conditions to form the corresponding esters.[1]
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Acylation: Both the hydroxyl and carboxylic acid groups can undergo acylation with acyl chlorides or anhydrides.[1]
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
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Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the ring towards further substitution, although the existing bulky groups may provide significant steric hindrance.
Caption: General reactivity of the core functional groups.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds. The following is a predicted spectroscopic profile for 2-Hydroxy-3-isopropylbenzoic acid based on its known structure and data from analogous compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic protons will appear in the downfield region, with their splitting patterns determined by their coupling with each other. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.
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¹³C NMR (Carbon NMR): The carbon spectrum will show ten distinct signals corresponding to each unique carbon atom in the molecule. The carboxyl carbon will be the most downfield signal, followed by the aromatic carbons, with the aliphatic carbons of the isopropyl group appearing furthest upfield.
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Carboxylic Proton | ~11.0 - 13.0 | broad singlet | 1H | -COOH |
| Aromatic Protons | ~6.8 - 7.8 | multiplet | 3H | Ar-H |
| Hydroxyl Proton | ~5.0 - 6.0 | broad singlet | 1H | -OH |
| Isopropyl Methine | ~3.2 | septet | 1H | -CH(CH₃)₂ |
| Isopropyl Methyl | ~1.2 | doublet | 6H | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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O-H Stretch (Phenol): A broad band around ~3200-3600 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1680-1710 cm⁻¹.
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C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 180.20. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and fragmentation of the isopropyl group.
Applications and Biological Activity
2-Hydroxy-3-isopropylbenzoic acid is a compound with diverse utility in both industrial and academic settings.[1]
Chemical Synthesis
Its primary role is as a key intermediate or building block in organic synthesis.[1] The functional groups allow for a wide range of subsequent chemical modifications, making it valuable for creating more complex molecules, including pharmaceuticals and novel materials.[1]
Pharmacological Potential
Research indicates that 2-Hydroxy-3-isopropylbenzoic acid and its analogs possess potential biological activities.
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Anti-inflammatory and Analgesic Properties: Due to its structural similarity to salicylic acid, it has been investigated for anti-inflammatory and analgesic effects.[1]
-
Antimicrobial Activity: Some studies suggest it may exhibit activity against certain strains of bacteria and fungi, though further research is needed to validate these findings.[1]
-
Anesthetic Research: It is considered an analog of the general anesthetic propofol (2,6-diisopropylphenol) and has been studied for its ability to enhance GABA responses, a key mechanism in anesthesia.[2]
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Oncology Research: Analogs of this compound have been studied for their effects on cancer cell lines, suggesting a potential, though still exploratory, role in cancer research.[1]
Safety and Handling
Proper handling of 2-Hydroxy-3-isopropylbenzoic acid is crucial to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.[7]
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Hazard Classifications:
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Precautionary Measures:
-
Handling: Wash hands and exposed skin thoroughly after handling.[7] Avoid breathing dust. Use only in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7]
-
-
Storage:
-
Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
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Conclusion
2-Hydroxy-3-isopropylbenzoic acid is a multifaceted chemical compound with significant utility. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it a valuable tool for synthetic chemists. Furthermore, its structural relationship to known bioactive molecules like salicylic acid and propofol underpins its potential in pharmacological research, particularly in the areas of inflammation, microbial control, and neuroscience. This guide provides the foundational technical knowledge required for its safe and effective application in advanced scientific research.
References
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PrepChem.com. Synthesis of 2-hydroxy-3,5-diisopropyl benzoic acid. [Link]
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Yathirajan, H. S., Narayana, B., Prathap, M., Bindya, S., & Bolte, M. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. ResearchGate. [Link]
-
PubChem. 2-Hydroxy-3-isopropylbenzaldehyde. [Link]
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NIST. Benzoic acid, 2-hydroxy-, propyl ester. [Link]
